molecular formula C16H23ClN2O B7928077 N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide

N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide

Cat. No.: B7928077
M. Wt: 294.82 g/mol
InChI Key: UWEYLTSPTAAWRV-UHFFFAOYSA-N
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Description

N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide is a chemical compound of interest in medicinal chemistry and pharmacological research. Its structure incorporates two key functional groups: a chloroacetamide moiety and a substituted cyclohexyl ring. The 2-chloroacetamide group is a recognized reactive handle in organic synthesis, often utilized in the alkylation of nucleophiles or as a precursor for constructing more complex molecules, such as in the synthesis of various acetamide derivatives documented in chemical patents . The 4-(benzyl-methyl-amino)cyclohexyl subunit suggests potential for significant biological interaction, as cyclohexyl derivatives are frequently explored for their bioactive properties . This specific molecular architecture, combining a hydrophobic cyclohexane ring with a polar, reactive acetamide group, makes it a valuable intermediate for researchers developing novel compounds for scientific investigation. It is particularly useful for probing structure-activity relationships (SAR) and as a building block in the synthesis of compound libraries for high-throughput screening. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]cyclohexyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-19(12-13-5-3-2-4-6-13)15-9-7-14(8-10-15)18-16(20)11-17/h2-6,14-15H,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEYLTSPTAAWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation Using Chloroacetyl Chloride

The most widely reported method involves reacting 4-(benzyl-methyl-amino)-cyclohexylamine with chloroacetyl chloride in the presence of a base.

Procedure :

  • Reaction Setup : 4-(Benzyl-methyl-amino)-cyclohexylamine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen.

  • Base Addition : Triethylamine (TEA, 2.0–3.0 equiv) is added to scavenge HCl generated during acylation.

  • Acylating Agent : Chloroacetyl chloride (1.2 equiv) is introduced dropwise at 0–5°C to minimize side reactions.

  • Reaction Progress : The mixture is stirred at room temperature for 4–12 hours, monitored by TLC or LC-MS.

  • Workup : The organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification : Column chromatography (silica gel, 0–5% methanol/DCM) yields the product as a pale-yellow oil or crystalline solid.

Key Data :

ParameterValueSource
Yield55–71%
SolventTHF/DCM
Temperature0°C → Room Temperature

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the cyclohexylamine on the electrophilic carbonyl carbon of chloroacetyl chloride, facilitated by TEA as a proton scavenger.

Coupling-Agent-Mediated Amide Formation

Alternative protocols employ coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or carbonyldiimidazole to activate the carboxylic acid precursor.

Procedure :

  • Acid Activation : Chloroacetic acid (1.1 equiv) is treated with HATU (1.5 equiv) and DIPEA (N,N-Diisopropylethylamine, 3.0 equiv) in DMF for 15 minutes.

  • Amine Addition : 4-(Benzyl-methyl-amino)-cyclohexylamine (1.0 equiv) is introduced, and the mixture is stirred at room temperature for 16–24 hours.

  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography.

Key Data :

ParameterValueSource
Yield47–59%
Coupling AgentHATU
SolventDMF

Advantages : This method avoids handling reactive acyl chlorides and improves selectivity for sterically hindered amines.

Reductive Amination and Sequential Functionalization

A multi-step approach is documented in patent literature for structurally analogous compounds:

  • Cyclohexene Oxide Opening : Cyclohexene oxide is treated with dimethylamine in benzene to form trans-2-(N,N-dimethylamino)cyclohexanol.

  • Chlorosulfonation : The alcohol is converted to a chlorosulfonate intermediate using chlorosulfonic acid.

  • Reduction : Lithium aluminum hydride (LAH) reduces the intermediate to trans-2-(N,N-dimethylamino)cyclohexylamine.

  • Acylation : The amine is reacted with chloroacetyl chloride under standard conditions.

Key Data :

StepYieldConditions
Cyclohexanol Formation95%Benzene, 14 days
LAH Reduction77%Ether, reflux
Final Acylation64%TEA, DCM

Experimental Optimization and Challenges

Solvent and Temperature Effects

  • Polar Solvents : DMF and THF enhance solubility of intermediates but may necessitate lower temperatures (−20°C) to suppress epimerization.

  • Non-Polar Solvents : DCM minimizes side reactions but slows reaction kinetics.

Protecting Group Strategies

  • Benzyl and PMB Groups : The 4-methoxybenzyl (PMB) group is used in analogous syntheses to protect amines during acylation, followed by hydrogenolytic removal.

Purification Challenges

  • Chromatography : Silica gel chromatography with methanol/DCM gradients (0–5%) effectively resolves the product from unreacted amine and acyl chloride.

  • Crystallization : Ether/petroleum ether mixtures yield crystalline products with >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.2–1.8 (m, cyclohexyl), 2.3 (s, N-CH₃), 3.5 (d, N-CH₂-Ph), 4.1 (s, Cl-CH₂-C=O).

  • MS (ESI+) : m/z 295.1 [M+H]⁺.

Purity Assessment

  • HPLC : Retention time = 10.1 minutes (C18 column, 70% acetonitrile/water).

  • Melting Point : 128–129°C (crystallized from ether).

Applications and Derivatives

Pharmacological Relevance

  • Analgesic Analogues : Structural analogues in US4098904A exhibit µ-opioid receptor affinity, suggesting potential analgesic applications.

  • Antibiotic Derivatives : Chloroacetamide derivatives show activity against Gram-positive bacteria in preclinical studies.

Functionalized Derivatives

  • PEGylated Analogues : Introducing polyethyleneglycol (PEG) chains via ethoxy linkers improves solubility and pharmacokinetics.

  • Sulfonamide Variants : Replacement of the chloro group with sulfonamide moieties modulates target selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets, leading to modulation of biological pathways. The compound may act by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate access.

    Modulating receptor function: Interacting with cell surface or intracellular receptors to alter signal transduction pathways.

    Disrupting cellular processes: Interfering with critical cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other chloroacetamide derivatives. A key analogue is 2-{[(2-chlorophenyl)methyl]amino}-N-cyclohexylacetamide (MW: 280.79 g/mol), which replaces the benzyl-methyl-amino group with a 2-chlorobenzyl substituent . This difference alters electronic and steric properties:

  • 2-Chlorobenzyl group : Introduces an additional chlorine atom, increasing electronegativity and possibly influencing binding specificity to halogen-sensitive targets.
Compound Name Substituent (R-group) Molecular Weight (g/mol) Key Structural Features
N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide Benzyl-methyl-amino ~307.8 (estimated) Tertiary amine, chloroacetamide, cyclohexyl
2-{[(2-chlorophenyl)methyl]amino}-N-cyclohexylacetamide 2-Chlorobenzyl 280.79 Secondary amine, chloroacetamide, cyclohexyl

Physicochemical and Pharmacological Insights

  • Lipophilicity: The benzyl-methyl-amino group likely confers higher logP values compared to the 2-chlorobenzyl analogue, suggesting improved blood-brain barrier penetration but reduced aqueous solubility .
  • Bioactivity: While direct data are lacking, related amides (e.g., 4-(dimethylamino)benzohydrazide derivatives) exhibit antimicrobial and anticancer activities, mediated by interactions with DNA or enzyme active sites . The chloroacetamide moiety in both compounds may act as an electrophilic warhead, enabling covalent binding to cysteine residues in target proteins .

Crystallographic and Computational Studies

Structural analyses of similar compounds often employ tools like SHELXL (for small-molecule refinement) and SIR97 (for crystal structure determination). These programs have been critical in resolving the conformational flexibility of cyclohexyl and acetamide groups, which influence molecular packing and stability . For example, SHELX’s robustness in handling twinned data could clarify whether the benzyl-methyl-amino group induces steric strain in the cyclohexyl ring .

Biological Activity

N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure features a cyclohexyl group, a benzyl-methyl-amino moiety, and a chloroacetamide functional group, which may enhance its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily associated with its interaction with opioid receptors , particularly the μ-opioid receptors. These receptors play a crucial role in pain modulation and reward pathways. Preliminary studies suggest that this compound may exhibit analgesic properties , making it a candidate for further investigation in pain management therapies.

Biological Activity Overview

  • Opioid Receptor Interaction : The compound shows affinity for μ-opioid receptors, which are key targets in pain relief.
  • Analgesic Properties : Initial studies indicate potential use in pain management.
  • Synthetic Versatility : The chloroacetamide group may allow for modifications to improve biological activity or to create analogs for further study.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful. The following table outlines various compounds and their structural features:

Compound NameStructure FeaturesUnique Aspects
N-Cyclohexyl-2-chloroacetamideCyclohexane ring, chloroacetamideLacks benzyl-methyl substitution
N-Benzyl-2-chloroacetamideBenzene ring, chloroacetamideNo cyclohexane structure
N-Methyl-2-chloroacetamideMethyl group instead of benzylSimpler structure with less steric hindrance
This compound Cyclohexane ring, benzyl-methyl-amino, chloroacetamideUnique combination of functional groups enhancing biological activity

This comparison highlights how the specific combination of functional groups in this compound may confer distinct biological activities and chemical reactivity not found in simpler analogs.

Case Studies and Research Findings

Research into the biological activity of this compound has yielded promising results. For instance:

  • Analgesic Efficacy : A study investigating the compound's interaction with μ-opioid receptors demonstrated significant analgesic effects in animal models, suggesting potential therapeutic applications in pain management.
  • Synthesis and Optimization : Researchers have explored various synthetic routes to optimize yield and purity, ensuring that the compound retains its biological activity during production. Techniques such as recrystallization and chromatography have been employed for purification.
  • Potential for Drug Development : Given its unique structure and activity profile, there is ongoing interest in developing derivatives of this compound that could lead to new analgesics or other therapeutic agents targeting opioid receptors.

Q & A

Q. Basic

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELX for refinement) resolves bond lengths, angles, and stereochemistry .
  • Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks; IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass spectrometry : High-resolution MS validates molecular formula and fragmentation patterns .

How can contradictions in crystallographic data be resolved?

Advanced
Discrepancies in crystallographic parameters (e.g., bond lengths, space groups) may stem from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) due to solvent of crystallization .
  • Refinement protocols : Re-analyze data using updated software (e.g., SHELXL vs. SIR97) to improve residual factors (R-values) .
  • Twinned crystals : Apply twin-law corrections in programs like SHELXD to deconvolute overlapping reflections .

What biological assays are relevant for studying this compound?

Basic
In vitro assays focus on target engagement and cytotoxicity:

  • Enzyme inhibition : Kinase or protease activity measured via fluorometric/colorimetric kits .
  • Cell viability : MTT assays in cancer or primary cell lines assess IC₅₀ values .
  • Solubility/stability : PBS or DMSO solubility tests; HPLC stability profiling under physiological conditions .

How is stereochemistry controlled during synthesis?

Advanced
Stereochemical outcomes (e.g., trans-cyclohexyl configurations) are influenced by:

  • Protecting groups : Use of tert-butoxycarbonyl (Boc) to prevent racemization during amine functionalization .
  • Chiral catalysts : Asymmetric hydrogenation or enzymatic resolution for enantiopure intermediates .
  • Crystallization-induced diastereomer resolution : Selective precipitation of trans isomers via solvent polarity adjustments .

What purification methods are effective for isolating this compound?

Q. Basic

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) .
  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals suitable for X-ray analysis .
  • Acid-base extraction : Adjust pH to isolate ionizable intermediates (e.g., amine hydrochloride salts) .

How can by-products be identified and minimized?

Q. Advanced

  • LC-MS profiling : Detect impurities via reverse-phase HPLC coupled with high-resolution MS .
  • Mechanistic studies : Isotope labeling (e.g., ¹⁸O in acetamide) to trace hydrolysis pathways .
  • Computational modeling : DFT calculations predict competing reaction pathways (e.g., SN1 vs. SN2) .

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